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2-carboxylic acid

CAS No.: 2580103-10-0

Cat. No.: B2785093

Get Quote

Executive Summary

Oxane-2-carboxylic acid (Tetrahydropyran-2-carboxylic acid) represents a critical scaffold in
medicinal chemistry, serving as a core pharmacophore for neuraminidase inhibitors (e.g.,
Zanamivir analogs), carbohydrate mimetics (C-glycosides), and non-natural proline isosteres.

This guide analyzes the strategic incorporation of fluorine into this scaffold. The substitution of
hydrogen with fluorine is not merely a steric replacement; it induces profound electronic and
conformational shifts that alter bioactivity. This comparison focuses on C3-fluorinated analogs
versus the non-fluorinated parent, as C3 is the most common site for modulating the electronic
environment of the carboxylic acid tail.

Physicochemical Profiling: The "Fluorine Effect"

The bioactivity differences between fluorinated and non-fluorinated oxanes are driven by three
fundamental physical organic principles: pKa Modulation, Lipophilicity Shifts, and
Conformational Bias.
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A. Acidity (pKa) Modulation

The most immediate impact of fluorination is the enhancement of acidity.

» Non-Fluorinated Parent: The ring oxygen at position 1 exerts a mild inductive effect ($ -1 $),
lowering the pKa of the C2-carboxylic acid to approximately 3.70, compared to cyclohexane

carboxylic acid (~4.90).

e Fluorinated Analog (C3-F): Introducing a fluorine atom at C3 (beta to the carboxyl) exerts a
strong electron-withdrawing effect. This stabilizes the carboxylate anion, further lowering the

pKa by 1.0-1.5 log units.

o Impact: At physiological pH (7.4), the fluorinated analog is more fully ionized. This alters
electrostatic interactions with positively charged residues (e.g., Arginine) in target binding
pockets.

B. Conformational Landscape (The Anomeric & Gauche
Effects)

Unlike the rigid proline ring, the oxane ring is flexible, existing in equilibrium between two chair
conformers ($ N4}C_{1} $ and $ M1}C_{4} 3$). Fluorine dramatically shifts this equilibrium.

e Non-Fluorinated: The C2-COOH group generally prefers the equatorial position to minimize

1,3-diaxial steric repulsion.
e Fluorinated (C3-F):

o Dipole Alignment: The C-F bond and C-O ring bonds have strong dipoles. To minimize
repulsion, the molecule may adopt a conformation where these dipoles are anti-parallel.

o Gauche Effect: The highly electronegative fluorine and oxygen atoms often prefer a
gauche orientation (60°) to adjacent heteroatoms due to hyperconjugative donation ($
\sigma_{C-H} \rightarrow \sigma”™* _{C-F} $).

o Result: Fluorination can "lock" the ring into a specific chair conformation, pre-organizing
the drug for binding and reducing the entropic penalty of binding.
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C. Comparative Data Summary
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The oxane ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes,
particularly at positions

to the oxygen (C2 and C6) and
positions (C3).

» Vulnerability: The non-fluorinated scaffold can undergo hydroxylation at C3, leading to ring
opening or lactonization.

 Solution: Fluorine substitution at C3 blocks this "soft spot.” The C-F bond (approx. 116
kcal/mol) is metabolically inert to standard oxidative attack, significantly extending the half-
life ($t_{1/2} $) of the compound in liver microsomes.

Binding Affinity
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 Sialidase Inhibition: In neuraminidase inhibitors, the carboxylic acid interacts with a triad of
Arginine residues. The lower pKa of the fluorinated analog ensures a stronger ionic
interaction.

o Cryptic Pockets: The C-F bond is lipophilic but polarizable.[2] It can occupy hydrophobic
pockets that are too small for a methyl group but require more polarity than a hydrogen
atom.

Visualizations
Diagram 1: Conformational Landscape & Electronic
Effects

This diagram illustrates the equilibrium shift caused by fluorination and the inductive effects on
the carboxylic acid.
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Caption: Fluorination at C3 restricts conformational freedom via the Gauche effect and lowers
pKa, enhancing binding kinetics.

Experimental Protocols
A. Synthesis: Electrophilic Fluorination of Glycals

This is a robust method to generate the fluorinated scaffold from readily available carbohydrate
precursors (glycals).

Starting Material: 3,4,6-Tri-O-acetyl-D-glucal.

o Fluorination: Treat with Selectfluor (1.2 eq) in nitromethane/water at room temperature. This
effects an electrophilic fluorination at C2 and addition of OH at C1 (forming the hemiacetal).

o Oxidation: Oxidize the resulting lactol to the lactone using PDC (Pyridinium dichromate) or
TEMPO/BAIB.

e Ring Opening/Recyclization: Treat with base (LiOH) to open the lactone, followed by acidic
workup to reform the pyran-2-carboxylic acid core.

 Purification: Silica gel chromatography (Eluent: DCM/MeOH 9:1).

B. Protocol: Microsomal Stability Assay

To verify the metabolic advantage of the fluorinated analog.

Reagents:

e Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

 NADPH Regenerating System (MgClI2, Glucose-6-phosphate, G6P Dehydrogenase).
¢ Test Compounds (10 mM DMSO stock).

Workflow:

e Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test
compound (final conc. 1 uM). Equilibrate at 37°C for 5 min.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2785093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

e Initiation: Add NADPH regenerating system to start the reaction.
e Sampling: Aliquot 50 pL att =0, 5, 15, 30, and 60 min.

e Quenching: Immediately dispense into 150 pL ice-cold Acetonitrile (containing internal

standard).
e Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

» Calculation: Plot In(% remaining) vs. time. Slope =

Diagram 2: Stability Assay Workflow
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Caption: Standard workflow for assessing metabolic stability improvements conferred by
fluorination.

References

o ChemicalBook. (2025). Tetrahydropyran-2-carboxylic acid Properties and pKa Data.
Retrieved from

e Linclau, B., et al. (2024). Synthesis and conformational analysis of pyran inter-halide
analogues. Beilstein Journal of Organic Chemistry. Retrieved from

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2785093/docs?utm_src=pdf-body-img#comparative-bioactivity-guide-fluorinated-vs-non-fluorinated-oxane-2-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2785093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Hunter, L. (2010). The C—F bond as a conformational tool in organic and medicinal
chemistry. Beilstein Journal of Organic Chemistry. (Contextual grounding for Gauche Effect).

e PubChem. (2025).[1] Oxane-2-carboxylic acid Compound Summary. Retrieved from

o Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of
Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.
(General principles of metabolic stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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